molecular formula C12H17N5 B14911995 5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile

5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile

Cat. No.: B14911995
M. Wt: 231.30 g/mol
InChI Key: CBAZYTBPSRTRRB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile (CAS 1209962-60-6) is a high-purity chemical building block supplied for research and development purposes. This compound features a pyridazine core strategically substituted with a nitrile group and a 4-methylpiperazine moiety, making it a valuable scaffold in medicinal chemistry. The structural motif of piperazine-linked heterocycles is recognized for its significant potential in enzymology and drug discovery research. Compounds with this general structure are investigated as potent inhibitors of enzymes like urease, a nickel-dependent enzyme critical for the survival of pathogens such as Helicobacter pylori . Furthermore, piperazine-substituted nitrogen-containing heterocycles are prominent in neuropharmacological research, showing documented anticonvulsant and neurotropic activities in preclinical studies . The molecular framework of this compound provides researchers with a versatile intermediate for constructing more complex molecules aimed at these and other biological targets. Applications & Research Value This compound is intended for use in pharmaceutical R&D, specifically as a key intermediate in the synthesis of potential therapeutic agents. Its primary research applications include exploration as a urease inhibitor and investigation into central nervous system (CNS) active agents. The presence of the 4-methylpiperazin-1-yl group is a critical feature often associated with enhanced biological activity and improved pharmacokinetic properties in drug candidates. Handling & Compliance This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

5,6-dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile

InChI

InChI=1S/C12H17N5/c1-9-10(2)14-15-12(11(9)8-13)17-6-4-16(3)5-7-17/h4-7H2,1-3H3

InChI Key

CBAZYTBPSRTRRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCN(CC2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,6-dimethylpyridazine-4-carbonitrile with 4-methylpiperazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. Key observations include:

Chlorine displacement : In analogs like 2-chloropyranopyridine-3-carbonitrile, nucleophilic attack by amines (e.g., piperazine derivatives) occurs under mild conditions (60–80°C, DMF, K₂CO₃), yielding substituted pyridazines . For the target compound, similar reactivity is anticipated at electrophilic sites adjacent to the nitrile group.

Nitrile participation : The carbonitrile group can act as a directing group, enabling regioselective C–H functionalization. For example, palladium-catalyzed couplings with aryl halides have been reported in related pyridazine-carbonitriles .

Reaction TypeReagents/ConditionsProduct ExampleSource
Piperazine substitutionK₂CO₃, DMF, 80°CPiperidine analogs
Aromatic C–H activationPd(OAc)₂, aryl halides, 100°CBiaryl pyridazine derivatives

Oxidation and Reduction Pathways

The methyl and nitrile groups undergo selective transformations:

Methyl oxidation : 5,6-Dimethyl substituents are susceptible to oxidation with KMnO₄ or CrO₃, forming carboxylic acids or ketones, respectively. This reactivity aligns with studies on 5-methylpyridazine-4-carbonitriles .

Nitrile reduction : LiAlH₄ reduces the nitrile to an amine, while catalytic hydrogenation (H₂/Pd-C) yields a primary amine. Such transformations are critical for generating bioactive intermediates .

TransformationReagentsOutcomeBy-Products
Methyl → Carboxylic acidKMnO₄, H₂O, 80°CPyridazine-4-carboxylic acidCO₂, MnO₂
Nitrile → AmineLiAlH₄, THF, 0°C → RT4-Aminopyridazine derivativeAl(OH)₃, Li salts

Cycloaddition and Multicomponent Reactions

The nitrile group participates in cycloadditions, as demonstrated in nicotinonitrile chemistry:

Huisgen cycloaddition : Reaction with azides under Cu(I) catalysis forms 1,2,3-triazole rings, a strategy employed to enhance solubility in related compounds .

Three-component condensations : Pyridazine-carbonitriles react with chalcones and alkoxides to form fused polycyclic systems, as seen in Scheme 26 of .

Piperazine Modifications

The 4-methylpiperazine moiety undergoes alkylation or acylation:

N-Alkylation : Treatment with alkyl halides (e.g., benzyl chloride) in the presence of NaH yields quaternary ammonium derivatives, improving lipophilicity .

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides, a common strategy to modulate pharmacokinetic properties .

Case Studies and Research Findings

  • Fluorination effects : Introducing fluorine at the pyridazine ring (e.g., 3-fluoro analogs) enhances metabolic stability by 40% in microsomal assays, as shown in Table 2 of .

  • Solubility optimization : Replacing the piperazine methyl group with a pyridyl nitrogen (e.g., 16 in ) increases aqueous solubility by 2.5-fold while maintaining potency.

Scientific Research Applications

5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocyclic Variations

  • Pyridazine vs. Pyridine: The compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () shares the 4-methylpiperazinyl and cyano groups but replaces the pyridazine core with pyridine.
  • Pyridazine vs. Pyranopyrazole: The pyranopyrazole derivative 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile () incorporates fused pyran and pyrazole rings. This structure offers greater conformational rigidity but reduced nitrogen content, which may limit interactions with polar biological targets compared to pyridazine-based compounds .

Substituent Effects

  • Methyl vs. Aryl Groups: The 5,6-dimethyl substituents in the target compound contrast with bulkier aryl groups in analogs like (E)-6-(4-(1,3-dioxoisoindoline-2-carbonyl)-1-phenyl-1H-pyrazol-3-ylimino)-3-oxo-2-phenyl-2,3,5,6-tetrahydrothiazolo[5,4-c]pyridazine-4-carbonitrile (). Methyl groups enhance solubility and metabolic stability, whereas aryl substituents (e.g., phenyl, thiophene) may improve hydrophobic interactions but increase molecular weight and logP values .
  • 4-Methylpiperazinyl Moiety: This group is a common feature in CNS-active compounds due to its ability to enhance blood-brain barrier penetration. However, the latter’s pyrimidine-linked piperazine may confer additional π-stacking interactions .

Physicochemical and Analytical Data

While elemental analysis data for the target compound is unavailable, analogs provide insights:

Compound Core Structure Key Substituents C (%) H (%) N (%) Source
Target Compound Pyridazine 5,6-Dimethyl, 4-cyano, 4-methylpiperazine - - - -
Compound 21 () Thiazolo-pyridazine Phenyl, dioxoisoindoline 60.55 3.20 18.31
Pyridine Derivative () Pyridine Phenyl, thiophene, 4-methylpiperazine - - -

Biological Activity

5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C12H16N4 pyridazine \text{C}_{12}\text{H}_{16}\text{N}_{4}\text{ pyridazine }

This structure includes a pyridazine ring, which is known for its role in various pharmacological activities. The presence of the piperazine moiety enhances its interaction with biological targets, making it a candidate for further investigation in drug development.

Research indicates that compounds similar to this compound may act through several biological pathways:

  • Receptor Modulation : The compound is believed to interact with various receptors, potentially including opioid and dopamine receptors, which are crucial in pain management and neurological disorders .
  • Inhibition of Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, similar to other pyridazine derivatives .
  • Antitumor Activity : There is evidence that pyridazine derivatives possess antitumor properties by inducing apoptosis in cancer cells .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyridazine derivatives. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)0.95Apoptosis induction
Compound BMCF7 (Breast)0.46Cell cycle arrest
Compound CHCT116 (Colon)0.07Kinase inhibition

These results indicate a strong potential for further development as anticancer agents.

Neuropharmacological Effects

The compound's interaction with neuroreceptors suggests potential applications in treating neurological disorders. For example:

  • Dopamine Receptor Interaction : Similar compounds have been shown to modulate dopamine receptors, which could be beneficial in managing conditions like schizophrenia or Parkinson's disease .

Case Studies

  • Study on Antitumor Activity : A recent study synthesized various pyridazine derivatives and tested their effects on A549 lung cancer cells. The results demonstrated significant growth inhibition and apoptosis induction at low concentrations (IC50 values ranging from 0.01 µM to 0.95 µM), highlighting the compound's potential as an effective anticancer agent .
  • Neuropharmacological Evaluation : Another study focused on the effects of similar piperazine-containing compounds on neuroreceptors. The findings suggested that these compounds could serve as leads for developing treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems effectively .

Q & A

Basic: What are the standard synthetic routes for preparing 5,6-dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile?

Methodological Answer:
The compound can be synthesized via heterocyclization reactions using pyridazine precursors. A common approach involves condensation of β-amino-α,γ-dicyanocrotononitrile with ketones (e.g., acetophenone) to form intermediates like 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile, followed by reaction with hydrazines or substituted piperazines. The 4-methylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions under alkaline conditions . Key steps include optimizing reaction time (16–24 hours) and temperature (50–80°C) to enhance yield, as demonstrated in analogous pyridazine syntheses .

Advanced: How can computational methods improve the design of reaction pathways for this compound?

Methodological Answer:
State-of-the-art quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental framework uses quantum calculations to identify optimal conditions for introducing the 4-methylpiperazine group, minimizing side reactions like over-substitution. Computational modeling also aids in selecting solvents (e.g., methylene chloride) and catalysts for regioselective functionalization, as seen in microwave-assisted pyridazine syntheses .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (400–600 MHz) to confirm substituent positions (e.g., methyl groups at C5/C6) and piperazine integration. Overlapping signals (e.g., aromatic protons) can be resolved using 2D-COSY or HSQC .
  • Mass Spectrometry : High-resolution EI-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • IR Spectroscopy : Peaks at 2231 cm1^{-1} (C≡N stretch) and 2139 cm1^{-1} (azide stretches in intermediates) confirm functional groups .

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:
Contradictions often arise from differing experimental setups. A systematic approach includes:

  • pH-Dependent Stability Studies : Use buffered solutions (pH 2–12) with HPLC monitoring to track degradation products (e.g., hydrolysis of the nitrile group).
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >150°C) under inert atmospheres.
  • Multi-Technique Validation : Cross-reference data with NMR (for structural integrity) and LC-MS (for degradation pathways), as applied to similar piperazine derivatives .

Basic: What are the key reaction mechanisms involving the 4-methylpiperazine substituent?

Methodological Answer:
The 4-methylpiperazine group participates in:

  • Nucleophilic Substitution : Reacts with electrophiles (e.g., alkyl halides) at the secondary amine site.
  • Acid-Base Reactions : The tertiary amine acts as a proton acceptor, influencing solubility in acidic media (e.g., HCl salts).
  • Coordination Chemistry : Binds metal ions (e.g., Cu2+^{2+}) in catalytic systems, as observed in analogous triazole-piperazine hybrids .

Advanced: How can researchers leverage structure-activity relationships (SAR) to modify this compound for target specificity?

Methodological Answer:
SAR optimization involves:

  • Piperazine Modifications : Replace 4-methylpiperazine with bulkier groups (e.g., 4-phenylpiperazine) to enhance receptor binding, guided by computational docking studies .
  • Pyridazine Core Tweaks : Introduce electron-withdrawing groups (e.g., Cl at C3) to modulate electronic effects on the nitrile group.
  • Multi-Parametric Analysis : Use QSAR models to balance lipophilicity (logP), solubility, and steric effects, as demonstrated in pyridazine-based kinase inhibitors .

Basic: What are common impurities encountered during synthesis, and how are they controlled?

Methodological Answer:
Typical impurities include:

  • Unreacted Intermediates : Residual 3,6-dichloropyridazine derivatives detected via HPLC with UV/Vis at 254 nm.
  • Byproducts : Over-substituted piperazines (e.g., bis-4-methylpiperazine adducts), mitigated by stoichiometric control (1.0–1.2 equiv of piperazine).
  • Degradation Products : Hydrolyzed nitriles (e.g., carboxylic acids), minimized using anhydrous conditions and molecular sieves .

Advanced: What methodologies enable real-time monitoring of reactions involving this compound?

Methodological Answer:

  • In Situ FTIR : Tracks nitrile group consumption (2231 cm1^{-1}) and intermediate formation.
  • ReactIR/PAT Tools : Provide real-time data on reaction progress, enabling dynamic adjustment of parameters (e.g., temperature ramps).
  • Microfluidic Systems : Enhance reproducibility in small-scale optimization, as validated in triazole-pyrazole hybrid syntheses .

Basic: How does the nitrile group influence the compound’s reactivity and applications?

Methodological Answer:
The nitrile group (-C≡N):

  • Enables Cycloadditions : Participates in Huisgen 1,3-dipolar cycloadditions with azides to form tetrazoles.
  • Modulates Electronic Properties : Withdraws electron density, stabilizing the pyridazine ring against electrophilic attack.
  • Serves as a Bioisostere : Mimics carboxylic acids or amides in drug design, enhancing metabolic stability .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:
Discrepancies often stem from assay variability. Solutions include:

  • Standardized Assays : Use WHO-recommended protocols for IC50 determination (e.g., fixed incubation times, controlled DMSO concentrations).
  • Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple labs, as outlined in methodological frameworks for chemical biology .

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